molecular formula C24H30N4O6S2 B2773812 ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-31-4

ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2773812
CAS No.: 449782-31-4
M. Wt: 534.65
InChI Key: BMOXXOBHRDDBAD-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C24H30N4O6S2 and its molecular weight is 534.65. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O6S2/c1-2-34-24(31)27-14-11-18-19(15-27)35-23(20(18)21(25)29)26-22(30)16-7-9-17(10-8-16)36(32,33)28-12-5-3-4-6-13-28/h7-10H,2-6,11-15H2,1H3,(H2,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOXXOBHRDDBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Compound Overview

  • IUPAC Name : Ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
  • Molecular Formula : C25H33N3O5S2
  • Molecular Weight : 519.68 g/mol
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound involves several steps, including the formation of the thieno[2,3-c]pyridine scaffold and subsequent functionalization with azepan and sulfonamide groups. The detailed synthetic route is often proprietary but typically involves:

  • Formation of the thieno[2,3-c]pyridine core.
  • Introduction of the azepan moiety via nucleophilic substitution.
  • Sulfonation and amide coupling to yield the final product.

Antimicrobial Activity

Research has shown that compounds related to thieno[2,3-c]pyridine exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicate that these compounds possess notable antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus5 µg/mL
Compound CP. aeruginosa15 µg/mL

Antifungal Activity

In addition to antibacterial properties, related compounds have demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus. The antifungal efficacy was assessed using standard disk diffusion methods .

The proposed mechanism of action for ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl derivatives includes interference with bacterial cell wall synthesis and disruption of fungal cell membrane integrity. This dual action enhances its potential as a broad-spectrum antimicrobial agent.

Case Study 1: Efficacy in Animal Models

A recent study evaluated the efficacy of a similar compound in an animal model of infection. The compound significantly reduced bacterial load in infected tissues compared to controls, demonstrating its potential for therapeutic use .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship revealed that modifications on the azepan and sulfonamide groups significantly influenced biological activity. For example, variations in chain length and substitution patterns were correlated with increased potency against specific pathogens .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has shown potential in drug development:

  • Anticancer Activity : Studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound exhibits activity against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance:

  • Tyrosinase Inhibition : It has been tested for its ability to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition suggests potential applications in treating hyperpigmentation disorders.

Neuropharmacology

Research has suggested that this compound may interact with neurotransmitter systems:

  • Cognitive Enhancement : Preliminary studies indicate potential effects on cognitive functions, possibly through modulation of neurotransmitter release or receptor activity.

Cytotoxicity Assays

In vitro studies have demonstrated that the compound inhibits the proliferation of B16F10 melanoma cells in a dose-dependent manner. Lower concentrations showed minimal cytotoxicity while effectively reducing cell viability.

Enzyme Activity Inhibition Studies

Further investigations into the inhibition of tyrosinase revealed significant results, suggesting that this compound could be developed into a therapeutic agent for conditions related to melanin overproduction.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, starting with the formation of the thienopyridine core. Critical steps include:

  • Sulfonylation : Introduction of the azepane-sulfonyl group via nucleophilic substitution at the benzamido moiety under anhydrous conditions .
  • Amidation : Coupling of the carbamoyl group using carbodiimide-based activating agents (e.g., EDC/HOBt) in polar aprotic solvents like DMF or DMSO .
  • Esterification : Ethyl ester formation under acidic catalysis (e.g., H₂SO₄) with reflux conditions . Optimization Tip: Reaction yields (>75%) are achieved by maintaining inert atmospheres (N₂/Ar) and precise temperature control (60–80°C) .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

  • HPLC : To assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry; key signals include the ethyl ester (δ ~4.2 ppm, quartet) and carbamoyl NH (δ ~7.5 ppm, broad) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₃₁N₃O₅S₂: 530.1784) .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound is studied for:

  • Kinase Inhibition : Structural analogs show activity against tyrosine kinases (IC₅₀ < 1 µM in preliminary assays) .
  • GPCR Modulation : The azepane-sulfonyl group may interact with allosteric sites of G-protein-coupled receptors .
  • Protease Targeting : Carbamoyl and thienopyridine moieties are hypothesized to bind catalytic pockets of serine proteases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using DMF vs. DMSO as solvents?

Discrepancies arise from solvent polarity and coordination effects:

  • DMF : Enhances nucleophilicity of amines but may cause side reactions (e.g., over-sulfonylation) at >80°C .
  • DMSO : Stabilizes intermediates via hydrogen bonding but slows reaction kinetics. Methodology: Use Design of Experiments (DoE) to model solvent effects on yield. For example, a 2² factorial design varying solvent (DMF/DMSO) and temperature (60°C/80°C) can identify optimal conditions .

Q. What strategies improve regioselectivity during functional group modifications (e.g., sulfonylation vs. acylation)?

  • Protecting Groups : Temporarily block reactive sites (e.g., carbamoyl NH) with Boc groups before sulfonylation .
  • Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct sulfonyl group attachment to the benzamido position .
  • Kinetic Monitoring : Real-time FTIR tracks intermediate formation to adjust reagent stoichiometry .

Q. How can computational methods predict the compound’s reactivity and target interactions?

  • DFT Calculations : Model transition states to explain sulfonylation regiochemistry (activation energy ΔG‡ ~25 kcal/mol) .
  • Molecular Docking : Simulate binding to kinase ATP pockets (e.g., EGFR) using AutoDock Vina; focus on hydrogen bonds with the carbamoyl group .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize targets .

Q. How should researchers address stability issues under varying environmental conditions?

  • Light Sensitivity : Store in amber vials; degradation products (e.g., sulfonic acid) monitored via TLC .
  • Hydrolysis Risk : Avoid aqueous buffers at pH >8; ester groups hydrolyze to carboxylic acids within 24 hours .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 180°C .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to validate target specificity?

  • Counter-Screening : Test against off-target kinases (e.g., ABL1, SRC) to rule out pan-assay interference .
  • CRISPR Knockout Models : Confirm activity loss in cell lines lacking the putative target (e.g., EGFR-KO HeLa cells) .
  • SPR Biosensing : Measure binding kinetics (ka/kd) to differentiate specific vs. nonspecific interactions .

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